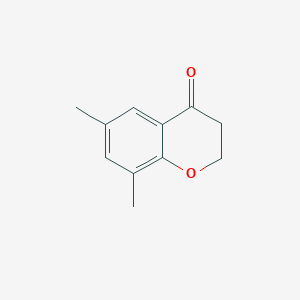

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Beschreibung

BenchChem offers high-quality 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHOWUREPUUWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)CCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483628 | |

| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15773-95-2 | |

| Record name | 2,3-Dihydro-6,8-dimethyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15773-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 15773-95-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 15773-95-2), a chromanone derivative with significant potential in medicinal chemistry. This document delineates its chemical identity, physicochemical properties, synthesis methodologies, and spectral characterization. Furthermore, it delves into the current understanding of its biological activities, including its prospective applications as an anticancer and anti-inflammatory agent, supported by available preclinical data and mechanistic insights. The guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6,8-dimethylchroman-4-one, belongs to the flavonoid subclass of chromanones.[1] Its core structure features a benzopyranone system with methyl substitutions at the 6 and 8 positions.

| Property | Value | Source |

| CAS Number | 15773-95-2 | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| IUPAC Name | 6,8-dimethyl-2,3-dihydrochromen-4-one | |

| Synonyms | 6,8-Dimethylchroman-4-one | |

| MDL Number | MFCD11207562 |

Synthesis and Spectroscopic Characterization

The synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several synthetic routes. A common approach involves the reaction of 2,4-dimethylphenol with a suitable three-carbon synthon, followed by cyclization.

Synthetic Protocol: Pechmann Condensation followed by Reduction

A plausible synthetic route involves the Pechmann condensation of 2,4-dimethylphenol with ethyl acetoacetate to form a coumarin intermediate, which is then selectively reduced to the target chromanone.

Step 1: Synthesis of 4,6,8-trimethylcoumarin

-

Reaction: 2,4-dimethylphenol is reacted with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid.

-

Mechanism: The reaction proceeds via an electrophilic aromatic substitution followed by transesterification and dehydration to yield the coumarin ring.

Step 2: Selective Reduction to 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

-

Reaction: The resulting coumarin is subjected to catalytic hydrogenation. The double bond in the pyranone ring is selectively reduced, leaving the carbonyl group intact.

-

Catalyst: A palladium-on-carbon (Pd/C) catalyst is typically employed for this transformation.

-

Conditions: The reaction is carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Caption: Synthetic workflow for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show singlets for the two aromatic protons and the two methyl groups on the benzene ring. The protons on the dihydropyranone ring would appear as multiplets, likely two triplets corresponding to the -CH₂- groups at positions 2 and 3.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the carbons of the methyl groups, and the two methylene carbons of the dihydropyranone ring.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1680-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and aliphatic protons, as well as C=C stretching of the aromatic ring, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.21. Fragmentation patterns would likely involve the loss of small molecules such as CO and ethylene.

Biological Activities and Therapeutic Potential

The benzopyran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is of particular interest due to its potential as an anticancer and anti-inflammatory agent.[1]

Anticancer Activity

Research into benzopyran derivatives has revealed their potential to inhibit cancer cell proliferation.[1] While specific studies on 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one are limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines.

Potential Mechanisms of Action:

-

Enzyme Inhibition: This class of compounds may act as inhibitors of enzymes that are crucial for cancer cell growth and survival.[1]

-

Receptor Modulation: Interaction with specific cellular receptors could trigger downstream signaling pathways that lead to apoptosis or cell cycle arrest.[1]

Caption: Putative anticancer mechanisms of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Anti-inflammatory Properties

Benzopyran derivatives have also been investigated for their anti-inflammatory effects.[1] Studies on related compounds suggest that they may suppress the production of pro-inflammatory cytokines.[2]

Potential Anti-inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: The compound may inhibit the synthesis and release of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.

-

Modulation of Inflammatory Signaling Pathways: Key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, are potential targets for benzopyran derivatives.

Applications in Research and Drug Development

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one serves as a valuable scaffold and building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[1] Its relatively simple structure and synthetic accessibility make it an attractive starting point for the development of compound libraries for high-throughput screening.

Areas of Interest for Further Research:

-

Lead Optimization: Modification of the methyl groups or substitution at other positions on the benzopyran ring could lead to analogs with enhanced potency and selectivity.

-

Mechanistic Studies: Detailed in vitro and in vivo studies are required to elucidate the precise molecular targets and mechanisms of action responsible for its biological activities.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its further development as a drug candidate.

Conclusion

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a promising heterocyclic compound with a foundation for potential development in oncology and inflammatory diseases. While the currently available data is encouraging, further in-depth research is necessary to fully characterize its pharmacological profile and validate its therapeutic potential. This technical guide provides a solid starting point for researchers and drug development professionals interested in exploring the medicinal chemistry of this and related benzopyran derivatives.

References

-

6,8-Dimethylchroman-4-one. Crysdot LLC. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 15773-95-2), a chromanone derivative with significant potential in medicinal chemistry and organic synthesis.[1] While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its characterization. We will delve into its structural features, predicted and comparative physicochemical properties, and detailed protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers engaged in the study and application of this and similar chromanone scaffolds.

Introduction: The Chromanone Scaffold

Chromanones, characterized by a benzopyran-4-one core, are a class of heterocyclic compounds that have garnered considerable attention in the scientific community.[1] The absence of a C2-C3 double bond distinguishes them from the more widely known chromones, leading to significant differences in their chemical reactivity and biological activity. The chromanone framework is a privileged scaffold in drug discovery, appearing in a variety of natural products and synthetic molecules with diverse pharmacological activities, including antimicrobial and anticancer properties.[1] The compound of interest, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, presents a unique substitution pattern that is expected to influence its physicochemical and biological profile.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing aspects from reaction kinetics to bioavailability.

Core Molecular Identifiers

| Property | Value | Source |

| Chemical Name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | - |

| Synonyms | 6,8-Dimethylchroman-4-one | [2] |

| CAS Number | 15773-95-2 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | - |

| Molecular Weight | 176.21 g/mol | [1] |

| InChI Key | NBHOWUREPUUWOL-UHFFFAOYSA-N | [1] |

Predicted and Comparative Physicochemical Properties

In the absence of direct experimental data, we can infer the properties of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one by examining related structures. For instance, 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a solid with a reported melting point of 75 °C.[3] The methyl groups in our target compound, as opposed to the methoxy and gem-dimethyl groups, will influence its crystal packing and intermolecular forces, and thus its melting and boiling points.

| Property | Predicted/Comparative Value | Rationale/Comparison |

| Melting Point (°C) | Expected to be a low-melting solid | Based on the melting point of 75 °C for the related 6-methoxy-2,2-dimethyl derivative.[3] The nature and position of substituents will affect crystal lattice energy. |

| Boiling Point (°C) | > 200 °C at atmospheric pressure | High boiling points are characteristic of chromanone structures due to their polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Sparingly soluble in water. | The aromatic ring and carbonyl group provide polarity, while the dimethyl substitution increases lipophilicity. |

| LogP | ~2-3 | Estimated based on the general lipophilicity of chromanone scaffolds. |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of this compound's properties, the following established protocols are provided.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The approximate melting temperature is noted.

-

The apparatus is allowed to cool.

-

A second determination is performed with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Assessment

A qualitative assessment of solubility in various solvents is essential for selecting appropriate solvent systems for reactions, purification, and biological assays.

Protocol:

-

To a series of small test tubes, add approximately 1-2 mg of the compound.

-

To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Agitate the tubes vigorously for 1-2 minutes.

-

Visually inspect for the dissolution of the solid.

-

Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: Signals for the two aromatic protons are expected in the range of δ 6.8-7.5 ppm. Their splitting pattern will depend on their coupling to each other.

-

Methylene Protons (-CH₂-O-): A triplet around δ 4.2-4.6 ppm corresponding to the two protons at the C2 position.

-

Methylene Protons (-CH₂-C=O): A triplet around δ 2.7-3.0 ppm for the two protons at the C3 position.

-

Methyl Protons (Ar-CH₃): Two singlets for the two aromatic methyl groups, likely in the region of δ 2.2-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon environments.

-

Expected Chemical Shifts (δ, ppm):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm.

-

Methylene Carbon (-CH₂-O-): A signal around δ 65-75 ppm.

-

Methylene Carbon (-CH₂-C=O): A signal around δ 35-45 ppm.

-

Methyl Carbons (Ar-CH₃): Signals in the upfield region, around δ 15-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

-

Expected Absorption Bands (cm⁻¹):

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O Stretch (Ether): A characteristic band in the region of 1200-1300 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns typical for chromanones, including cleavage of the heterocyclic ring and loss of small neutral molecules like CO.

-

Synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

The synthesis of chromanones can be achieved through various methods. A common and effective approach is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropanoic acid.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,4-dimethylphenoxy)propanoate

-

To a solution of 2,4-dimethylphenol in a suitable aprotic solvent (e.g., dry THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl acrylate (1.0 equivalent) dropwise and heat the reaction mixture to reflux for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 3-(2,4-dimethylphenoxy)propanoic acid

-

Dissolve the ethyl 3-(2,4-dimethylphenoxy)propanoate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

After cooling, acidify the reaction mixture with concentrated HCl until the pH is ~2.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

-

Add the 3-(2,4-dimethylphenoxy)propanoic acid to polyphosphoric acid (PPA).

-

Heat the mixture at 80-100 °C with stirring for 1-2 hours.

-

Pour the hot reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. While direct experimental data remains to be fully elucidated in the public domain, the provided protocols and comparative analysis offer a robust starting point for researchers. The synthesis and characterization of this and other novel chromanone derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

-

PubChem. 6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. [Link]

-

PubChem. 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. [Link]

-

PubChem. 5-Amino-6,8-dimethyl-2,3-dihydro-4H-chromen-4-one. [Link]

-

Crysdot LLC. 6,8-Dimethylchroman-4-one. [Link]

-

NIST. 2H-1-Benzopyran, 3,4-dihydro-. [Link]

-

Cheméo. Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). [Link]

-

ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

-

NIH. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

-

MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

-

ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. [Link]

-

NIH. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]

-

NIH. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

-

NIST. 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 8,8-dimethyl-. [Link]

-

PubChem. 3,4-Dihydro-2H-1-benzopyran-6-ol. [Link]

-

American Chemical Society. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]

-

NIST. 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-, (2α,4aα,8aα)-. [Link]

Sources

Spectroscopic Blueprint of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: A Technical Guide

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structure is not merely a preliminary step but the foundational bedrock upon which all subsequent pharmacological and toxicological assessments are built. For researchers and scientists engaged in the synthesis and application of novel chemical entities, a comprehensive understanding of a molecule's spectroscopic signature is paramount. This guide provides an in-depth technical analysis of the spectral data for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a chromanone derivative with potential applications in medicinal chemistry.[1] By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the expertise to not only verify the synthesis of this target molecule but also to interpret its structural features with a high degree of confidence.

Molecular Architecture and Spectroscopic Overview

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one belongs to the flavonoid subclass of chromanones.[1] Its core structure consists of a benzopyranone system with methyl groups substituted at the 6 and 8 positions of the aromatic ring. This structural arrangement gives rise to a unique spectroscopic fingerprint that can be systematically deciphered using a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.[3]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring key signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Employ a standard single-pulse experiment with a pulse angle of 30-45 degrees to allow for shorter relaxation delays.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.[4]

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. The interpretation is based on established principles of chemical shift theory, where electronegative atoms and aromatic rings influence the local magnetic field around a proton.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (CH₂) | ~4.5 | Triplet | ~6-7 | 2H |

| H-3 (CH₂) | ~2.8 | Triplet | ~6-7 | 2H |

| H-5 | ~7.6 | Singlet | - | 1H |

| H-7 | ~7.2 | Singlet | - | 1H |

| 6-CH₃ | ~2.3 | Singlet | - | 3H |

| 8-CH₃ | ~2.2 | Singlet | - | 3H |

Causality of Assignments:

-

The methylene protons at the C-2 position (H-2) are adjacent to an oxygen atom, leading to a downfield shift to approximately 4.5 ppm. They are expected to appear as a triplet due to coupling with the H-3 protons.

-

The methylene protons at C-3 (H-3) are adjacent to the carbonyl group and are coupled to the H-2 protons, resulting in a triplet at around 2.8 ppm.

-

The aromatic protons H-5 and H-7 are in different chemical environments and are expected to appear as singlets due to the substitution pattern. H-5 is deshielded by the adjacent carbonyl group, hence its more downfield shift.

-

The two methyl groups (6-CH₃ and 8-CH₃) will appear as sharp singlets in the aromatic methyl region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (CH₂) | ~67 |

| C-3 (CH₂) | ~37 |

| C-4 (C=O) | ~192 |

| C-4a | ~120 |

| C-5 | ~128 |

| C-6 | ~135 |

| C-7 | ~130 |

| C-8 | ~125 |

| C-8a | ~160 |

| 6-CH₃ | ~20 |

| 8-CH₃ | ~15 |

Causality of Assignments:

-

The carbonyl carbon (C-4) is significantly deshielded and appears at a characteristic downfield shift of around 192 ppm.

-

The carbon attached to the oxygen atom (C-2) is also deshielded, appearing around 67 ppm.

-

The aliphatic methylene carbon (C-3) is found further upfield at approximately 37 ppm.

-

The aromatic carbons have distinct chemical shifts based on their substitution and position relative to the carbonyl and oxygen atoms. The quaternary carbons (C-4a, C-6, C-8, C-8a) can be distinguished from the protonated carbons (C-5, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

The methyl carbons (6-CH₃ and 8-CH₃) appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[6]

Experimental Protocol: Acquiring FT-IR Spectra

For a solid sample like 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, several sampling techniques can be employed.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first for automatic subtraction.[8]

Alternative Methodology (Attenuated Total Reflectance - ATR):

-

Place a small amount of the finely powdered solid sample directly onto the ATR crystal.[9]

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.[10]

Predicted IR Spectral Data

The IR spectrum of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is expected to show characteristic absorption bands for its key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Ketone) | ~1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Ether) | ~1250 | Strong |

Causality of Absorptions:

-

The most prominent peak will be the strong absorption around 1680 cm⁻¹ corresponding to the stretching vibration of the conjugated aryl ketone carbonyl group.

-

The region between 3100-2850 cm⁻¹ will contain C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule.

-

Characteristic aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

-

A strong C-O stretching vibration from the ether linkage in the pyran ring is expected around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.[11]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that leads to extensive fragmentation, which can be highly informative for structural elucidation.[12]

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).[13]

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectrum and Fragmentation Analysis

The EI mass spectrum of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 190.24 g/mol .

| m/z | Proposed Fragment | Significance |

| 190 | [M]⁺• | Molecular Ion |

| 175 | [M - CH₃]⁺ | Loss of a methyl group |

| 162 | [M - CO]⁺• | Loss of carbon monoxide |

| 147 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl group |

| 134 | Retro-Diels-Alder Fragment | Cleavage of the dihydropyranone ring |

Fragmentation Pathway:

The fragmentation of flavonoids and related compounds often proceeds through characteristic pathways. For 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a key fragmentation is the retro-Diels-Alder (rDA) reaction, which cleaves the heterocyclic C-ring.

Caption: Predicted major fragmentation pathways for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, integrating NMR, IR, and MS data, provides a robust framework for its unequivocal structural identification. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy delineates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides valuable information on the molecule's stability and fragmentation patterns. For researchers in drug discovery and organic synthesis, a thorough understanding and application of these analytical techniques are indispensable for ensuring the integrity and purity of their compounds, thereby accelerating the path from molecular design to therapeutic application.

References

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2024). Electron ionization. Retrieved from [Link]

-

YouTube. (2020, November 27). Acquiring and Processing FTIR Spectra. Retrieved from [Link]

-

Bitesize Bio. (2023, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

ResearchGate. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

ScienceDirect. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ResearchGate. (2023, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. scifiniti.com [scifiniti.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. rroij.com [rroij.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Solubility of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the theoretical and practical aspects of its solubility in organic solvents. The guide covers the physicochemical properties of the molecule, theoretical principles governing its solubility, detailed experimental protocols for solubility determination, and guidance on data interpretation and application. In the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes predictive methodologies and robust experimental design to empower researchers in their formulation and development efforts.

Introduction: The Significance of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a member of the chromanone class of compounds, possesses a rigid heterocyclic scaffold that is a common feature in a variety of biologically active molecules.[1][2] Chromanones are known to exhibit a wide range of pharmacological activities, and understanding the solubility of this particular derivative is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.[2] Solubility is a fundamental physicochemical property that dictates a compound's behavior in various stages of drug development, including synthesis, purification, formulation, and ultimately, its bioavailability.

This guide will provide the necessary framework for approaching the solubility assessment of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, enabling researchers to make informed decisions in their experimental work.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, the key features are:

-

Molecular Structure: A benzopyran ring system fused to a dihydropyranone ring, with two methyl groups on the benzene ring.

-

Polarity: The presence of a carbonyl group (C=O) and an ether linkage (-O-) introduces polarity to the molecule. However, the aromatic ring and the hydrocarbon backbone contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. This is a crucial factor for solubility in protic solvents.

-

Molecular Weight: The molecular weight of 176.21 g/mol is relatively small, which generally favors solubility.[1]

-

Crystalline Structure: The stability of the crystal lattice of the solid compound must be overcome by solvent-solute interactions for dissolution to occur.

Based on these properties, it is anticipated that 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in highly nonpolar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. For a more quantitative prediction, thermodynamic models of solubility are employed. The overall process of dissolution can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the molecules together in the crystal lattice.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a compound to dissolve, the Gibbs free energy of the system must decrease.

Experimental Determination of Solubility

A systematic experimental approach is essential for accurately determining the solubility of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. The following is a detailed protocol for a shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (high purity)

-

A range of organic solvents (analytical grade or higher) with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Pipette a precise volume of each organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one of known concentrations.

-

Analyze the standard solutions and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original (undiluted) saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | < 0.1 | < 0.0006 |

| Toluene | 2.38 | 5 - 10 | 0.028 - 0.057 |

| Dichloromethane | 8.93 | 50 - 100 | 0.284 - 0.567 |

| Ethyl Acetate | 6.02 | 20 - 40 | 0.113 - 0.227 |

| Acetone | 20.7 | > 200 | > 1.135 |

| Ethanol | 24.6 | 100 - 150 | 0.567 - 0.851 |

| Methanol | 32.7 | 150 - 200 | 0.851 - 1.135 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values should be determined.

The trend in solubility can then be correlated with the properties of the solvents. For instance, a higher solubility in polar aprotic solvents like acetone would be expected due to strong dipole-dipole interactions with the carbonyl group of the solute. In protic solvents like methanol and ethanol, hydrogen bonding between the solvent and the solute's carbonyl oxygen would enhance solubility.

Predictive Models for Solubility

In the early stages of drug discovery, when the amount of available compound is limited, computational models can be used to predict solubility. The General Solubility Equation (GSE) is a widely used model that estimates aqueous solubility based on the compound's melting point (MP) and its octanol-water partition coefficient (logP). While originally developed for aqueous solubility, the principles can be extended to understand solubility in organic solvents.

The key parameters for these predictions are:

-

logP (Octanol-Water Partition Coefficient): This value provides an indication of the compound's lipophilicity. A higher logP suggests better solubility in nonpolar solvents.

-

Melting Point (°C): The melting point is related to the strength of the crystal lattice. A higher melting point generally corresponds to lower solubility.

While these models provide valuable initial estimates, they are not a substitute for experimental determination, especially for novel compounds.

Conclusion and Future Directions

This technical guide has outlined the critical considerations for understanding and determining the solubility of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in organic solvents. A thorough understanding of its physicochemical properties, coupled with a robust experimental approach, is paramount for its successful development.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wide array of pharmaceutically relevant solvents at various temperatures. This data will be invaluable for building more accurate predictive models and for guiding formulation strategies.

References

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ACS Omega. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13522480, 6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. [Link]

-

National Center for Biotechnology Information. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. [Link]

-

National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

National Center for Biotechnology Information. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

ResearchGate. Prediction of Physicochemical Properties. [Link]

-

Cheméo. Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). [Link]

-

American Chemical Society. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

ResearchGate. Estimation of aqueous solubility of organic compounds by using the general solubility equation. [Link]

Sources

discovery and history of benzopyran-4-one derivatives

An In-depth Technical Guide to the Discovery and History of Benzopyran-4-one Derivatives

Executive Summary

The benzopyran-4-one scaffold is a cornerstone of natural product chemistry and medicinal drug discovery.[1][2] This guide provides a comprehensive exploration of the historical journey and scientific discovery of its principal derivatives, including flavonoids, chromones, and coumarins. We delve into the foundational observations of natural pigments, the pioneering isolation and synthesis efforts of the 19th and 20th centuries, and the evolution of our understanding of their profound biological activities. This paper details the key named reactions—such as the Allan-Robinson, Kostanecki, and Pechmann syntheses—that unlocked the ability to create and modify these structures, paving the way for their current status as "privileged scaffolds" in modern pharmacology.[1][3] For researchers, scientists, and drug development professionals, this document serves as a technical reference, chronicling the intellectual and experimental milestones that have shaped this vital field of organic and medicinal chemistry.

The Benzopyran-4-one Scaffold: A Foundation of Chemical Diversity

The term benzopyran-4-one refers to a class of organic compounds featuring a bicyclic structure where a benzene ring is fused to a pyran-4-one ring.[4][5] This core framework is the parent structure for thousands of naturally occurring and synthetic molecules that exhibit a vast range of chemical properties and biological effects. The versatility of this scaffold has made it a subject of intense study for centuries, from its role as a plant pigment to its application in advanced therapeutic agents.[2][6][7]

The major subclasses, distinguished by the substitution pattern on the pyran ring, include:

-

Flavones (2-phenyl-4H-1-benzopyran-4-one): A major class of flavonoids where a phenyl group is attached at the C2 position.

-

Isoflavones (3-phenyl-4H-1-benzopyran-4-one): Isomeric to flavones, with the phenyl group at the C3 position.[5]

-

Chromones (4H-1-benzopyran-4-one): The parent structure, often substituted at various positions but lacking the C2/C3 phenyl group characteristic of flavonoids.[4]

-

Coumarins (2H-1-benzopyran-2-one): An isomer of chromone, with the carbonyl group at the C2 position, which significantly alters its chemical properties.[4]

Caption: Core chemical structures of major benzopyran-4-one derivatives.

The Dawn of Discovery: Natural Products and Early Observations

The history of benzopyran-4-one derivatives begins not in the laboratory, but in the observation of nature. Long before their structures were elucidated, these compounds were known for the vibrant colors they impart to flowers, fruits, and leaves.[8] One of the earliest scientific descriptions dates back to 1664, when Robert Boyle reported the effects of acids and bases on the colors of plant extracts, a phenomenon now understood to be due to the pH-sensitive nature of flavonoid pigments like anthocyanins.[9]

For centuries, these compounds were valued primarily as dyes.[9] The journey toward understanding their chemical nature and biological significance was a gradual process, accelerating in the 19th and early 20th centuries as the tools of organic chemistry became more sophisticated.

Flavonoids: From "Vitamin P" to a Pharmacological Powerhouse

Flavonoids are arguably the most well-known class of benzopyran-4-one derivatives, comprising over 6,000 identified compounds.[10] They are ubiquitous in the human diet and are responsible for much of the antioxidant and health-promoting effects of plant-based foods.[8][11]

Discovery and Naming

The pivotal moment in flavonoid history occurred in the 1930s. Hungarian scientist and Nobel laureate Dr. Albert Szent-Györgyi, who also discovered Vitamin C, found that crude extracts from citrus peels or paprika could cure scurvy in guinea pigs more effectively than purified Vitamin C alone.[9][10][11] He observed that a substance in these extracts decreased capillary permeability and fragility, leading him to name this class of compounds "Vitamin P".[9][10] Although the term "Vitamin P" was later abandoned because the chemical diversity of these compounds precluded their classification as a single vitamin, Szent-Györgyi's work ignited intense scientific interest in their biological roles.[9] These compounds were subsequently renamed flavonoids, derived from the Latin word flavus for yellow, reflecting their common color.[12]

Foundational Synthetic Methodology: The Allan-Robinson Reaction

The ability to synthesize flavonoids in the laboratory was crucial for confirming their structures and exploring their properties. In 1924, J. Allan and Robert Robinson developed a key synthetic method. The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride to form flavones or isoflavones.[12][13][14] This reaction provided a versatile route to access the core flavonoid skeleton and remains a classic method in heterocyclic chemistry.

This protocol describes the synthesis of a flavone from an o-hydroxyaryl ketone and an aromatic anhydride.

-

Reactant Preparation: The o-hydroxyaryl ketone is mixed with an aromatic anhydride and the sodium salt of the corresponding aromatic acid. The sodium salt acts as a basic catalyst.

-

Thermal Condensation: The mixture is heated to a high temperature (typically 180-200°C) for several hours. During this step, the ketone's hydroxyl group is acylated, followed by an intramolecular cyclization and dehydration to form the flavone ring.

-

Workup and Hydrolysis: The reaction mixture is cooled and then treated with a basic solution (e.g., aqueous sodium hydroxide) to hydrolyze any remaining anhydride and esters.

-

Acidification and Isolation: The solution is acidified, causing the flavone product to precipitate.

-

Purification: The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure flavone.

Caption: Experimental workflow for the Allan-Robinson flavone synthesis.

Chromones: The Versatile Core

Chromones (or 4H-1-benzopyran-4-ones) are the parent scaffold of the flavone family and possess a long history in organic synthesis.[4] The name "chromone" was first used by Bloch and Kostaniecki in 1900, derived from the Greek word chroma (color), as many of its derivatives are colored.[4]

Early Synthetic Efforts: The Kostanecki Reaction

The synthesis of chromones was pioneered by the Polish chemist Stanisław Kostanecki. The Kostanecki acylation (also known as the Kostanecki-Robinson reaction) is a method to form chromones or coumarins by acylating O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization.[15][16] When an aromatic anhydride is used, the reaction yields a flavone, making it a close relative of the Allan-Robinson synthesis.[15] The first methods for chromone synthesis were introduced by Heywang and Kostanecki and involved the decarboxylation of chromone-2-carboxylic acid.[4][17]

This protocol outlines the synthesis of 7-hydroxy-2-methylchromone.[16]

-

Reactant Preparation: Grind 2,4-dihydroxyacetophenone and anhydrous sodium acetate together into a fine powder. The sodium acetate serves as the base catalyst.

-

Acylation and Cyclization: Transfer the powdered mixture to a round-bottom flask and add acetic anhydride. Heat the reaction mixture in an oil bath to 180-190°C for approximately 8 hours.[16]

-

Precipitation: Allow the mixture to cool slightly before pouring it into a beaker of ice water with vigorous stirring. This step quenches the reaction and precipitates the product.

-

Isolation: Let the mixture stand, often overnight, to ensure complete precipitation.[16] Collect the solid precipitate by vacuum filtration.

-

Washing and Purification: Wash the collected solid thoroughly with water to remove impurities and then air dry. Recrystallize the crude product from ethanol to obtain the pure chromone derivative.[16]

Sources

- 1. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of Chromones and Their Applications During the Last Ten Years | Semantic Scholar [semanticscholar.org]

- 4. ijmrset.com [ijmrset.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ijrar.org [ijrar.org]

- 7. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HISTORY OF SCIENCE: Discovery of flavonoid [historyofsciences.blogspot.com]

- 10. restorativemedicine.org [restorativemedicine.org]

- 11. Flavonoid - Wikipedia [en.wikipedia.org]

- 12. ICI Journals Master List [journals.indexcopernicus.com]

- 13. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 14. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijrpc.com [ijrpc.com]

Unlocking the Therapeutic Potential of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: A Technical Guide for Researchers

Introduction: The Prominence of the Chromanone Scaffold

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system, consisting of a benzene ring fused to a dihydropyranone ring, serves as the foundational architecture for a vast array of natural products, particularly flavonoids, and synthetic analogues.[3] The absence of the C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, leading to significant variations in their biological profiles.[3] These compounds have garnered considerable attention for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4]

This technical guide focuses on the biological activity of a specific derivative, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 15773-95-2).[5] The strategic placement of methyl groups at the C6 and C8 positions of the benzopyran ring is anticipated to modulate the compound's lipophilicity and electronic properties, thereby influencing its interaction with biological targets. This document will provide an in-depth exploration of the known and potential biological activities of this compound, detailed experimental protocols for its evaluation, and insights into its putative mechanisms of action, offering a valuable resource for researchers in drug discovery and development.

Synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

The synthesis of the title compound can be achieved through established methods for chroman-4-one ring formation. A common and effective strategy involves the intramolecular cyclization of a corresponding phenol derivative. Specifically, starting from 2,4-dimethylphenol, a multi-step synthesis can be envisioned.

Conceptual Synthetic Pathway

A plausible synthetic route commences with the reaction of 2,4-dimethylphenol with 3-chloropropionyl chloride under Friedel-Crafts acylation conditions to yield an intermediate, which is then subjected to cyclization to form the chroman-4-one ring.

Experimental Protocol: Synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Materials:

-

2,4-Dimethylphenol

-

3-Chloropropionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acylation: To a cooled (0 °C) and stirred solution of 2,4-dimethylphenol in anhydrous dichloromethane, add anhydrous aluminum chloride portion-wise.

-

Slowly add 3-chloropropionyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude acylated product in a suitable solvent such as ethanol.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture and neutralize with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Anticancer Activity

The chroman-4-one scaffold is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes and modulation of signaling pathways critical for cancer cell proliferation and survival.[6]

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) |

| Substituted Chroman-4-ones | Human Leukemia (HL-60) | Low micromolar range |

| Substituted Chroman-4-ones | Breast Cancer (MCF-7) | Low to mid micromolar range |

It is imperative that the cytotoxic profile of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one be experimentally determined to ascertain its specific potency.

Antimicrobial Activity

Chroman-4-one derivatives have also been recognized for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][6] The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents, and the chroman-4-one scaffold presents a promising starting point.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth alone).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Expected Outcomes

Although specific MIC values for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one are not extensively documented, related chroman-4-one derivatives have shown promising antimicrobial activity. It is hypothesized that the title compound will exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[7] Several natural products and their synthetic derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.[7] There is evidence to suggest that chroman-4-one derivatives may also target this critical signaling nexus.[3]

Hypothesized PI3K/Akt Pathway Inhibition by 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

It is postulated that 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one may inhibit the PI3K/Akt pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells. The precise molecular target within this pathway remains to be elucidated and could be at the level of PI3K, Akt, or other upstream or downstream components.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Chemical and Biological Studies of 4-Chromanone Derivatives | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Dimethyl-Benzopyranones: A Technical Guide for Drug Discovery Professionals

Abstract

The benzopyranone scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse class of compounds with significant therapeutic promise. Among these, dimethyl-benzopyranone derivatives have emerged as particularly compelling candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic applications of dimethyl-benzopyranones, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to inform future drug discovery and development efforts.

Introduction: The Dimethyl-Benzopyranone Scaffold

Benzopyranones, also known as coumarins and chromones, are a class of bicyclic heterocyclic compounds widely distributed in nature.[1][2] The fusion of a benzene ring to a pyranone ring creates a versatile chemical scaffold that can be readily functionalized to interact with a wide array of biological targets.[1] The addition of dimethyl groups to this core structure can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics and therapeutic efficacy. This guide will focus on two prominent classes: 3-benzyl-4,8-dimethylbenzopyrone and 2,2-dimethylbenzopyran derivatives, highlighting their distinct yet significant therapeutic profiles.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Several dimethyl-benzopyranone derivatives have demonstrated potent anticancer activity across a range of cancer cell lines.[3][4][5] The primary mechanism of action for many of these compounds appears to be the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.[6]

Mechanism of Action: HDAC Inhibition and Apoptosis Induction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[7][8] Inhibition of HDACs by dimethyl-benzopyranone derivatives restores the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and ultimately, apoptosis.[7]

Signaling Pathway: HDAC Inhibition by Dimethyl-Benzopyranones Leading to Apoptosis

Caption: Dimethyl-benzopyranones inhibit HDAC, leading to histone hyperacetylation, re-expression of tumor suppressor genes, and ultimately apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of dimethyl-benzopyranone derivatives has been quantified using the National Cancer Institute's (NCI) 60-cell line screen.[3][4][9] This screen provides valuable data on the growth inhibition and cytotoxic effects of compounds against a panel of human cancer cell lines representing various cancer types.

| Compound Class | Cancer Cell Line Subpanel | Representative Cell Lines | Growth Inhibition (%) | Reference |

| 3-Benzyl-4,8-dimethylbenzopyrone Schiff's Bases (e.g., 4a, 4b, 4c) | Leukemia | CCRF-CEM, K-562 | Good | [3][4][9] |

| Non-Small Cell Lung Cancer | NCI-H460, NCI-H522 | Good | [3][4][9] | |

| CNS Cancer | SF-268, SNB-19 | Good | [3][4][9] | |

| Breast Cancer | MCF7, MDA-MB-231 | Good | [3][4][9] | |

| Benzopyran-4-one-isoxazole Hybrids (e.g., 5a-d) | Breast Cancer | MDA-MB-231 | IC50: 5.2–22.2 µM | [5] |

| Various Cancer Lines | (Multiple) | IC50: 3–51 µM | [5] |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

This protocol outlines the standardized procedure employed by the National Cancer Institute for the in vitro screening of potential anticancer agents.[10]

1. Cell Line Maintenance and Plating:

-

Culture the 60 human cancer cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.

-

Incubate the plates at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to drug addition.

2. Compound Preparation and Addition:

-

Solubilize the test dimethyl-benzopyranone derivatives in dimethyl sulfoxide (DMSO) at 400-fold the desired final maximum test concentration.

-

On the day of the experiment, thaw the compound concentrate and dilute to twice the desired final maximum test concentration with complete medium.

-

Perform serial dilutions to obtain five drug concentrations.

-

Add the diluted compounds to the microtiter plates.

3. Incubation and Cell Viability Assay:

-

Incubate the plates for an additional 48 hours.

-

Terminate the experiment by fixing the cells with trichloroacetic acid (TCA).

-

Stain the cells with sulforhodamine B (SRB), a protein-binding dye.

-

Solubilize the bound dye and measure the absorbance at 515 nm to determine cell viability.

4. Data Analysis:

-

Calculate the percentage of growth inhibition relative to untreated control cells.

-

Determine key parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Neuroprotective Applications: Combating Ischemic Brain Injury

A series of 2,2-dimethylbenzopyran derivatives have demonstrated significant neuroprotective effects in in vitro models of ischemic stroke.[11][12] These compounds show promise in mitigating neuronal damage caused by oxygen and glucose deprivation, a key pathological event in ischemic brain injury.

Mechanism of Action: Modulation of the Sigma-1 Receptor

The neuroprotective effects of certain dimethyl-benzopyranone derivatives are thought to be mediated, at least in part, through their interaction with the sigma-1 receptor (Sig-1R).[13][14] The Sig-1R is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[14][15] Activation of Sig-1R by agonists can trigger a cascade of neuroprotective events, including the modulation of intracellular calcium signaling, reduction of oxidative stress, and inhibition of apoptosis.[13][15]

Signaling Pathway: Neuroprotection via Sigma-1 Receptor Activation